METHYL 2-TERT-BUTYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
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Overview
Description
METHYL 2-TERT-BUTYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a naphthylsulfonyl group, a naphtho[1,2-b]furan moiety, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphtho[1,2-b]furan core, introduction of the naphthylsulfonyl group, and esterification to form the carboxylate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
METHYL 2-TERT-BUTYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
METHYL 2-TERT-BUTYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties
Mechanism of Action
The mechanism of action of methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphtho[1,2-b]furan derivatives and sulfonylated naphthyl compounds. Examples include:
- METHYL 2-TERT-BUTYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
- Ethyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- 2-tert-Butyl-5-methylphenol
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H25NO5S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
methyl 2-tert-butyl-5-(naphthalen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H25NO5S/c1-28(2,3)26-24(27(30)33-4)22-16-23(20-11-7-8-12-21(20)25(22)34-26)29-35(31,32)19-14-13-17-9-5-6-10-18(17)15-19/h5-16,29H,1-4H3 |
InChI Key |
JSZLXQTUEZWSQW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC |
Origin of Product |
United States |
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